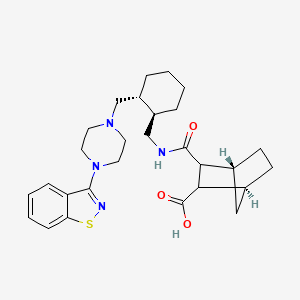

Lurasidone Opened Imide (Mixture of Diastereomers)

Description

Lurasidone Opened Imide (Mixture of Diastereomers) is a chiral intermediate or impurity associated with the synthesis of lurasidone hydrochloride, an atypical antipsychotic approved for schizophrenia and bipolar depression. This compound arises during the hydrolysis of lurasidone’s imide ring, resulting in a mixture of diastereomers due to stereochemical variability at specific carbon positions (e.g., C5 and C6 in hydroxylated metabolites) .

Properties

Molecular Formula |

C28H38N4O3S |

|---|---|

Molecular Weight |

510.7 g/mol |

IUPAC Name |

(1S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24?,25?/m1/s1 |

InChI Key |

QEWPJJKHHCTRAZ-JQQDOLDLSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CNC(=O)C2[C@@H]3CC[C@@H](C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |

Canonical SMILES |

C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

The preparation of Lurasidone Opened Imide involves synthetic routes that typically include the reaction of lurasidone with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. it generally involves the opening of the imide ring in lurasidone to form the opened imide structure . Industrial production methods for this compound are also proprietary and involve large-scale synthesis under stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Metabolism Pathways

Lurasidone Opened Imide undergoes primary metabolic transformations mediated by cytochrome P450 enzymes, particularly CYP3A4 . Key reactions include:

-

Oxidative N-dealkylation : Cleavage between the piperazine and cyclohexane rings, forming inactive metabolites (e.g., ID-20219 and ID-11614) .

-

Norbornane hydroxylation : Modification of the bicyclo[2.2.1]heptane ring, generating active metabolites like ID-14283 .

-

S-oxidation : Alteration of the isothiazole moiety, contributing to metabolic breakdown .

Table 1: Major Metabolism Pathways

| Reaction Type | Key Metabolites | Activity Status |

|---|---|---|

| Oxidative N-dealkylation | ID-20219, ID-11614 | Inactive |

| Norbornane hydroxylation | ID-14283 | Active |

| S-oxidation | ID-14326 | Active |

Complex Formation with Hydroxypropyl-β-cyclodextrin (HPBCD)

Lurasidone Opened Imide forms higher-order inclusion complexes with HPBCD to enhance solubility and stability. Key findings:

-

Stoichiometric Ratios :

Table 2: Stoichiometric Ratios and Binding Modes

| Ratio | Binding Mode | Stability Enhancement |

|---|---|---|

| 1:1 | Cyclohexylmethyl/isoindole-1,3-dione inclusion | Moderate |

| 1:2 | Secondary cyclodextrin binding through isoindole-1,3-dione ring | High |

| 1:3 | Amorphous solid formation with hydrogen bonding and supramolecular bonds | Significant |

Physical and Stability Reactions

-

Infrared (IR) Analysis : Shifts in carbonyl stretching frequencies (e.g., C=O from 1762–1688 cm⁻¹ to 1769–1696 cm⁻¹) indicate structural changes during complex formation .

-

Melting Point : >114°C (dec.), indicating thermal stability .

-

Solubility Enhancement : Up to 20 mg/mL in HPBCD complexes (1:3 ratio), attributed to amorphous solid formation .

Table 4: Physical Properties and Stability

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | >114°C (dec.) | |

| Solubility (HPBCD complex) | Up to 20 mg/mL (1:3 ratio) | |

| IR Carbonyl Shift | 1762–1688 cm⁻¹ → 1769–1696 cm⁻¹ |

Scientific Research Applications

Lurasidone Opened Imide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lurasidone Opened Imide involves its interaction with various molecular targets and pathways. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps to improve cognitive function and reduce the negative symptoms of psychoses . Additionally, it has antagonistic activity at serotonin 5-HT7 receptors and partial agonistic activity at serotonin 5-HT1A receptors . These interactions help to modulate neurotransmission and improve the overall efficacy of the compound in treating psychiatric disorders .

Comparison with Similar Compounds

Research Implications

Lurasidone Opened Imide (Mixture of Diastereomers) exemplifies the importance of stereochemical analysis in drug development. Its comparison with similar compounds underscores the need for:

Advanced Analytical Methods : LC/MS and GC/MS for resolving diastereomers in pharmacokinetic studies .

Structural Optimization : Enhancing 5-HT₂AR/D₂R affinity ratios to balance efficacy and safety .

Regulatory Compliance : Strict control of diastereomeric impurities to meet ICH guidelines .

Biological Activity

Lurasidone, an atypical antipsychotic, has garnered attention for its unique pharmacological profile and therapeutic applications, particularly in treating schizophrenia and bipolar depression. This article delves into the biological activity of Lurasidone Opened Imide, focusing on its mechanism of action, efficacy, safety profile, and relevant research findings.

Lurasidone primarily functions as an antagonist at dopamine D2 receptors and serotonin receptors, specifically 5-HT2A and 5-HT7. Additionally, it exhibits partial agonistic activity at the 5-HT1A receptor. This mixed activity is believed to contribute to its efficacy in alleviating both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .

Pharmacokinetics

Lurasidone is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its bioavailability ranges from 9% to 19%, significantly increasing when taken with food. The drug is extensively metabolized by the liver via cytochrome P450 (CYP) 3A4, leading to several active metabolites, including ID-14283 and ID-14326 .

Table 1: Pharmacokinetic Properties of Lurasidone

| Property | Value |

|---|---|

| Bioavailability | 9% - 19% |

| Peak Plasma Concentration | 1 - 3 hours |

| Major Metabolite | ID-14283 |

| Half-Life | 18 hours (40 mg dose) |

| Clearance | 3902 mL/min |

Efficacy in Clinical Studies

Lurasidone has shown significant efficacy in multiple clinical trials. A meta-analysis revealed that lurasidone was superior to placebo in improving total psychopathology scores (SMD: -0.34) and positive symptoms (SMD: -0.47) in patients with acute schizophrenia .

Case Study: Lurasidone in Stuttering

In a small open-label study involving seven patients with stuttering, lurasidone treatment resulted in significant improvements in subjective symptoms as measured by the Subjective Screening of Stuttering (SSS) scale and Clinical Global Impression (CGI) scores. Two patients reported being "very much improved," while five were "much improved" after treatment .

Safety Profile

The safety profile of lurasidone is generally favorable compared to other antipsychotics. It has minimal metabolic side effects, with a low incidence of weight gain (5.9% compared to olanzapine's 34.4%) and akathisia reported more frequently at higher doses . Common adverse effects include nausea and akathisia, but overall, lurasidone is associated with negligible changes in weight and lipid levels over long-term use .

Table 2: Adverse Effects of Lurasidone

| Adverse Effect | Incidence (%) |

|---|---|

| Akathisia | Up to 22.9% (high dose) |

| Weight Gain | 5.9% |

| Nausea | Common |

Research Findings on Metabolites

Research has identified several metabolites of lurasidone that may contribute to its overall pharmacological effects. A study analyzing urine samples from patients found that hydroxylurasidone was present at approximately twice the concentration of lurasidone itself, suggesting that these metabolites may play a role in the drug's efficacy and safety profile .

Q & A

How can researchers validate an analytical method for quantifying Lurasidone Opened Imide diastereomers in pharmacokinetic studies?

Methodological Answer:

To validate an analytical method, employ a TLC-densitometric approach using silica gel G 60F254 plates and a hexane:ethyl acetate (6:4 v/v) mobile phase. Quantify via densitometry at 323 nm, ensuring linearity (100–600 ng range), precision (%RSD < 2%), accuracy (recovery 98–102%), and specificity against degradation products. Validate robustness by testing under accelerated stress conditions (acid/alkali hydrolysis, thermal, photolytic, and humidity exposure) . Statistical validation should include ANOVA for inter-day/intra-day variability and correlation coefficients (r² > 0.99) for calibration curves.

What experimental strategies resolve discrepancies in pharmacological activity data between Lurasidone Opened Imide diastereomers?

Methodological Answer:

Conduct comparative in vitro assays (e.g., receptor binding affinity or metabolic stability tests) using isolated diastereomers. Apply chiral chromatography (HPLC with polysaccharide-based columns) to separate isomers, followed by LC-MS/MS for quantification. Use multivariate regression to identify confounding variables (e.g., solubility differences in excipients) and meta-analysis to reconcile conflicting clinical data . Pooled analysis of longitudinal studies, as done for lurasidone’s weight change profile, can clarify trends .

How should researchers design stability-indicating methods for Lurasidone Opened Imide diastereomers under accelerated degradation?

Methodological Answer:

Subject samples to stress conditions: 0.1N HCl (acid hydrolysis), 0.1N NaOH (alkali hydrolysis), 80°C (thermal), and UV light (photolytic). Monitor degradation using validated TLC or HPLC methods. Calculate degradation kinetics (e.g., Arrhenius plots for thermal stability) and validate specificity by confirming baseline separation of degradation products from parent compounds . Include forced degradation studies in formulation matrices (e.g., nanoemulsions) to assess excipient interactions .

What statistical approaches are recommended for assessing inter-rater reliability in behavioral studies of Lurasidone Opened Imide’s CNS effects?

Methodological Answer:

Use clinician-administered rating scales (e.g., Montgomery-Åsberg Depression Scale) with pre-defined criteria for symptom severity. Calculate Cohen’s kappa (κ) for inter-rater agreement and intraclass correlation coefficients (ICC > 0.8) for total scores . For longitudinal data, apply mixed-effects models to account for rater variability and patient-specific trends. Sensitivity analyses should compare responder/non-responder subgroups using chi-square or Fisher’s exact tests .

What chromatographic techniques optimize separation of Lurasidone Opened Imide diastereomers during synthetic purification?

Methodological Answer:

Use chiral stationary phases (e.g., Chiralpak IA/IB) with normal-phase HPLC (hexane:isopropanol gradient). Optimize mobile phase composition and column temperature to achieve resolution (Rs > 1.5). Validate separation via mass spectrometry and nuclear Overhauser effect (NOE) spectroscopy to confirm stereochemistry. Compare Rf values from TLC (e.g., Rf = 0.47 ± 0.01 for lurasidone) to track elution patterns .

How can isotopic labeling (e.g., deuterium) clarify metabolic pathway variations between Lurasidone Opened Imide diastereomers?

Methodological Answer:

Synthesize deuterated analogs (e.g., Lurasidone Inactive Metabolite 14283-d8) to track metabolic fate via LC-HRMS. Conduct in vitro microsomal assays (human liver microsomes) and compare kinetic parameters (Km, Vmax) between diastereomers. Use stable isotope-labeled internal standards to correct for matrix effects in pharmacokinetic samples. Analyze isotopic enrichment ratios to identify rate-limiting metabolic steps .

How do researchers address conflicting data on Lurasidone Opened Imide’s receptor binding selectivity across diastereomers?

Methodological Answer:

Perform radioligand displacement assays (e.g., 5-HT7 or D2 receptors) with purified diastereomers. Use Schild regression analysis to calculate Ki values and assess competitive binding. Validate findings with in silico docking simulations (AutoDock Vina) to compare binding poses. Reconcile discrepancies by controlling for assay conditions (e.g., buffer pH, Mg²⁺ concentration) and normalizing to reference ligands .

What methodologies ensure reproducibility in synthesizing Lurasidone Opened Imide diastereomers?

Methodological Answer:

Document stereoselective synthesis steps (e.g., Sharpless asymmetric epoxidation) with detailed reaction parameters (temperature, catalyst loading). Characterize intermediates via ¹H/¹³C NMR and chiral HPLC. Use design of experiments (DoE) to optimize yield and enantiomeric excess (ee > 98%). Publish synthetic protocols in compliance with open-science metadata standards (e.g., FAIR data principles) .

How should researchers formulate hypotheses about Lurasidone Opened Imide’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

Develop compartmental PK models (e.g., NONMEM) using plasma concentration-time data. Link PD endpoints (e.g., MADRS scores) via Emax models to estimate EC50 values. Test hypotheses with nested model comparisons (AIC/BIC) and bootstrap validation. Reference prior studies on lurasidone’s weight change dynamics to inform covariate selection (e.g., BMI shifts) .

What ethical considerations apply when designing open-ended questionnaires for patient-reported outcomes in Lurasidone Opened Imide trials?

Methodological Answer:

Use mixed-method surveys with closed-ended Likert scales and open-ended questions (e.g., “Describe side effects experienced”). Pilot-test questionnaires to eliminate leading language and ensure clarity . Anonymize responses and obtain IRB approval. Analyze qualitative data via thematic coding (NVivo software) and triangulate with quantitative metrics (e.g., weight change ≥7%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.